Product packaging for Fenperate(Cat. No.:CAS No. 55837-26-8)

Fenperate

Cat. No.: B1618439
CAS No.: 55837-26-8
M. Wt: 409.5 g/mol
InChI Key: VTBDTEWGXPOCSP-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Chemical Research

In contemporary chemical research, compounds like Fenperate are integral to the ongoing exploration of chemical diversity and functionality. Research in this domain often focuses on the precise determination of molecular structure, the analysis of physical and chemical properties, and the understanding of how these properties relate to a compound's behavior and potential interactions . Such investigations underpin advancements in various fields, including synthetic chemistry, where new routes to chemical entities are devised; physical chemistry, which examines the fundamental principles governing chemical phenomena; and analytical chemistry, which develops methods for identification and quantification . The study of individual compounds, even those without immediate known applications, contributes to the foundational understanding of chemical principles and expands the chemical space available for future inquiry .

Historical Overview of this compound's Research Genesis

Scholarly Significance and Future Prospects in Compound-Based Inquiry

The scholarly significance of this compound, as with any characterized chemical compound, lies in its contribution to the comprehensive understanding of organic chemistry. Each unique molecular structure adds to the theoretical framework of chemical bonding, reactivity, and structural-property relationships. Although specific detailed research findings regarding this compound's bioactivity or specific applications are not widely documented in publicly accessible scientific literature at present , its existence as a defined compound allows for its potential inclusion in future research endeavors.

Future prospects in compound-based inquiry broadly involve leveraging such characterized molecules for various purposes. These can include serving as building blocks for more complex syntheses, acting as reference standards in analytical procedures, or being subjected to high-throughput screening in exploratory research to uncover novel properties or interactions. The ongoing evolution of chemical sciences, driven by advancements in computational modeling, analytical techniques, and synthetic methodologies, suggests that compounds like this compound may find relevance in emerging areas such as materials science, green chemistry, or specialized chemical engineering applications . The fundamental data on this compound, such as its molecular weight, AlogP, and rotatable bonds, are crucial for computational studies and predictive modeling in these fields .

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₂₅H₃₁NO₄-
Molecular Weight409.53 g/mol
Molecular Weight (Monoisotopic)409.2253Da
AlogP3.80-
#Rotatable Bonds9-
Polar Surface Area55.84Ų
Molecular SpeciesNEUTRAL-
CX Basic pKa8.05-
CX LogP4.73-
CX LogD3.99-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31NO4 B1618439 Fenperate CAS No. 55837-26-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55837-26-8

Molecular Formula

C25H31NO4

Molecular Weight

409.5 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2-acetyloxy-2-benzyl-3-phenylpropanoate

InChI

InChI=1S/C25H31NO4/c1-21(27)30-25(19-22-11-5-2-6-12-22,20-23-13-7-3-8-14-23)24(28)29-18-17-26-15-9-4-10-16-26/h2-3,5-8,11-14H,4,9-10,15-20H2,1H3

InChI Key

VTBDTEWGXPOCSP-UHFFFAOYSA-N

SMILES

CC(=O)OC(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)OCCN3CCCCC3

Canonical SMILES

CC(=O)OC(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)OCCN3CCCCC3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Fenperate

Advanced Organic Synthesis Approaches for Fenperate

The synthesis of complex molecules like this compound often relies on sophisticated organic synthesis approaches, encompassing strategic retrosynthetic planning, the development of novel reaction conditions, and the implementation of stereoselective methodologies.

Exploration of Retrosynthetic Pathways and Key Intermediate Chemistry

Retrosynthetic analysis is a fundamental technique in organic synthesis, enabling chemists to deconstruct a target molecule into simpler, commercially available or readily synthesizable precursor structures through a series of imaginary disconnections. For a molecule such as this compound, key retrosynthetic disconnections could involve:

Ester Hydrolysis : Cleavage of the ester linkage would yield 2-(piperidin-1-yl)ethanol and 2-(acetyloxy)-2-phenyl-2-(pyridin-2-yl)acetic acid.

Quaternary Carbon Formation : The construction of the quaternary carbon center, which bears phenyl, pyridin-2-yl, and acetoxy groups, is a critical challenge. This could involve carbon-carbon bond-forming reactions.

Piperidine (B6355638) Ring Introduction : The piperidine moiety could be introduced as a pre-formed building block or constructed through cyclization reactions. Piperidine synthesis often involves cyclocondensation reactions or hydrogenation of aromatic nitrogen heterocycles.

Key intermediates in such a synthetic endeavor would likely include:

Substituted Acetic Acid Derivatives : Precursors to the 2-(acetyloxy)-2-phenyl-2-(pyridin-2-yl)acetic acid portion.

Piperidine-containing Alcohols : Such as 2-(piperidin-1-yl)ethanol.

Aryl and Heteroaryl Building Blocks : Phenyl and pyridin-2-yl derivatives.

Enolate Ions : These are crucial intermediates in organic chemistry, instrumental in forming carbon-carbon bonds through various reactions like alkylation and addition reactions, which could be relevant for constructing the carbon skeleton around the quaternary center.

Development of Novel Reaction Conditions and Reagents for this compound Construction

The successful synthesis of complex organic molecules often hinges on the development and optimization of novel reaction conditions and the judicious selection of reagents. For this compound, this would involve:

Esterification : Formation of the ester bond between the carboxylic acid and the alcohol components.

Formation of Quaternary Centers : Reactions that allow for the efficient and selective formation of the fully substituted carbon atom. This might involve sequential additions of organometallic reagents (e.g., Grignard reagents) to carbonyl compounds, followed by further functionalization.

Coupling Reactions : To introduce the phenyl and pyridin-2-yl groups, cross-coupling reactions (e.g., Suzuki-Miyaura coupling) employing palladium catalysts are commonly used for forming carbon-carbon bonds between aryl or heteroaryl halides/pseudohalides and organoboron compounds.

Functional Group Interconversions : Transformations of functional groups to enable desired reactions or to introduce the acetoxy group. Reagents for halogenation, oxidation, and reduction are broadly utilized in organic synthesis.

Stereoselective and Asymmetric Synthesis Strategies for this compound

The quaternary carbon atom in this compound, being substituted with four different groups (phenyl, pyridin-2-yl, acetoxy, and the ester linkage to the piperidine-ethyl chain), is a chiral center. Therefore, stereoselective and asymmetric synthesis strategies would be crucial to control the formation of a specific enantiomer or diastereomer of this compound.

Chiral Auxiliaries : These are temporary chiral groups attached to a prochiral substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed.

Chiral Catalysts : These are small, chiral molecules (either organic or metal-based) that, even in catalytic amounts, can induce asymmetry in a reaction, leading to the preferential formation of one enantiomer.

Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials, whose inherent stereochemistry can be carried through the synthetic route.

Enantioselective Reactions : Techniques such as Sharpless asymmetric epoxidation (though not directly applicable to this compound's specific structure, it exemplifies enantioselective transformations) and other asymmetric transformations are employed to achieve high enantiomeric excess.

Catalytic Systems in this compound Synthesis and Derivatization

Catalytic systems play a pivotal role in modern organic synthesis, offering efficient and environmentally benign pathways to complex molecules.

Organocatalysis and Metal-Mediated Catalysis

Organocatalysis : This field utilizes small, stable organic molecules as catalysts to promote a wide range of reactions, often with high enantioselectivity. Examples include proline-catalyzed aldol (B89426) reactions, which are significant for forming carbon-carbon bonds and new stereogenic centers. Organocatalysts can also be employed in asymmetric condensations. The advantages include their ease of production and effectiveness in producing enantiopure products.

Metal-Mediated Catalysis : Transition metals are extensively used in catalysis due to their ability to facilitate diverse transformations.

Palladium Catalysis : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Negishi) are indispensable for forming carbon-carbon bonds, particularly between aryl, heteroaryl, and alkyl fragments. These reactions are highly relevant for assembling the aromatic and heteroaromatic components of this compound.

Other Transition Metals : Other metals like copper and iridium are also employed in various catalytic transformations, including fluorination and transfer hydrogenation, respectively. The synergy of multiple catalysts, such as an organocatalyst and a palladium catalyst, in a single reaction flask has also been explored for synthesizing complex structures under mild conditions.

Photoredox Catalysis in this compound Chemistry

Photoredox catalysis, driven by visible light, has emerged as a powerful and mild strategy for various chemical transformations. This approach can activate small molecules and enable novel synthetic procedures.

Mechanism : Photoredox catalysts, often transition metal complexes (e.g., Ru(bpy)3) or organic dyes, absorb visible light to reach an excited state, which can then participate in single-electron transfer reactions, generating radical intermediates.

Applications : It has been applied to various reactions, including bromination of phenols and alkenes , fluorination of aromatic compounds , and the generation of alkylnitrile radicals for alkynylation cascades. While direct applications to this compound synthesis are not specified in the search results, photoredox catalysis offers a mild and efficient avenue for C-C bond formation, functionalization, and other transformations that might be explored in the future for synthesizing complex molecules like this compound.

This compound Analog Design and Structure-Activity Relationship (SAR) Methodologies

The design of chemical analogs and the study of their structure-activity relationships (SAR) are fundamental processes in medicinal chemistry and drug discovery. These methodologies aim to understand how modifications to a molecule's structure influence its biological activity, enabling the development of compounds with improved efficacy, selectivity, and reduced side effects.

Rational Design of this compound Derivatives for Targeted Investigations

Rational design in chemistry involves a deliberate, knowledge-driven approach to synthesize new compounds with desired properties. This typically relies on understanding the target's binding site (e.g., a protein receptor or enzyme) and the known interactions of existing ligands. By analyzing the structural features crucial for activity, chemists can design derivatives with specific modifications to enhance or alter their interaction profile. This process often integrates computational modeling, such as molecular docking and dynamics simulations, to predict how new derivatives might interact with their biological targets .

For this compound, specific details on the rational design of its derivatives for targeted investigations are not found in the current literature.

Diversity-Oriented Synthesis of this compound Scaffold Variants

Diversity-Oriented Synthesis (DOS) is a synthetic strategy designed to generate a broad range of structurally diverse small molecules from common starting materials or scaffolds . Unlike target-oriented synthesis, which focuses on a single target molecule, DOS aims to explore chemical space broadly, creating collections of compounds with skeletal and stereochemical diversity. This approach is particularly valuable in early-stage drug discovery, where the goal is to identify novel molecular scaffolds that can modulate biological pathways, even without a predefined protein target . DOS often employs complexity-generating reactions, such as multicomponent reactions, C-H/C-X functionalization, tandem approaches, and cycloadditions, to introduce structural variations.

Specific applications of diversity-oriented synthesis to create this compound scaffold variants are not detailed in the available research.

Mechanistic Elucidation of this compound's Synthetic Pathways

Understanding the precise mechanism of a chemical reaction, including the sequence of elementary steps, transition states, and intermediates, is critical for optimizing synthetic routes and developing new chemical transformations.

Computational Chemistry and Spectroscopic Probes of Reaction Mechanisms

Mechanistic elucidation often combines experimental techniques with computational chemistry. Computational chemistry employs theoretical methods, often based on quantum mechanics, to model and predict the structures, properties, and reactivity of molecules. This can involve calculating reaction energetics, transition state geometries, and reaction pathways, providing insights into why and how chemical reactions occur. Computational methods can simulate complex chemical systems, helping to understand processes that are difficult to observe experimentally.

Spectroscopic probes are powerful tools used to monitor chemical reactions in real-time and identify transient intermediates . Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and various optical spectroscopies (e.g., fluorescence, UV-Vis) can provide direct evidence of species formed during a reaction, their concentrations, and their structural evolution . For instance, electrospray ionization mass spectrometry (ESI-MS) can screen reactions online to detect transient complexes and intermediates. The design of these probes often involves understanding how changes in molecular structure or environment affect their spectroscopic signals .

For this compound, specific studies detailing the mechanistic elucidation of its synthetic pathways using computational chemistry or spectroscopic probes are not present in the public domain.

Molecular and Intermolecular Interaction Studies of Fenperate

High-Resolution Spectroscopic and Spectrometric Characterization of Fenperate

Spectroscopic and spectrometric techniques are indispensable for confirming the structure, assessing the purity, and probing the electronic and vibrational properties of chemical compounds. For this compound, these methods would provide definitive evidence of its molecular identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous elucidation of molecular structures, providing detailed information on the connectivity of atoms and the spatial arrangement of functional groups . For this compound (C₂₅H₃₁NO₄), both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments would be critical.

¹H NMR Spectroscopy: This technique would reveal the different types of protons present in the molecule, their chemical environments, and their coupling relationships with neighboring protons. Based on the proposed structure of 2-(piperidin-1-yl)ethyl 2-(acetyloxy)-2-phenylacetate, characteristic signals would be expected for the aromatic protons of the phenyl group, the aliphatic protons of the piperidine (B6355638) ring, the methylene (B1212753) protons of the ethyl linker, and the methyl protons of the acetyl group. For instance, the protons adjacent to the oxygen atoms (e.g., in the ethyl linker or the acetate) would typically appear downfield due to deshielding effects.

¹³C NMR Spectroscopy: Providing insights into the carbon skeleton, ¹³C NMR would show distinct signals for each unique carbon atom. Quaternary carbons, methine, methylene, and methyl carbons would be differentiated by their chemical shifts and, if decoupled, by their absence of splitting. Carbonyl carbons (from the ester and acetate) would appear significantly downfield.

Table 1: Illustrative ¹H NMR Data for this compound (Hypothetical)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Hypothetical)
7.2-7.5m5HPhenyl protons
5.8s1HCH-O (ester)
4.2-4.4t2HO-CH₂ (ethyl linker)
2.8-3.0t2HN-CH₂ (ethyl linker)
2.4-2.6m4HPiperidine α-CH₂
1.9s3HAcetyl CH₃
1.4-1.7m6HPiperidine β,γ-CH₂

Table 2: Illustrative ¹³C NMR Data for this compound (Hypothetical)

Chemical Shift (δ, ppm)Assignment (Hypothetical)
170.5Acetyl C=O
169.8Ester C=O
136.0Phenyl C (quaternary)
128.5, 128.0, 127.5Phenyl CH
75.0CH-O (ester)
62.0O-CH₂ (ethyl linker)
55.5N-CH₂ (ethyl linker)
54.0Piperidine α-CH₂
26.0Piperidine γ-CH₂
24.5Piperidine β-CH₂
21.0Acetyl CH₃

Mass Spectrometry (MS) is essential for determining the accurate molecular weight of this compound and for assessing its purity . High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is commonly used for organic molecules and would likely produce a protonated molecular ion [M+H]⁺. For this compound (C₂₅H₃₁NO₄, molecular weight 409.53), the monoisotopic mass is 409.2253. Thus, an ESI-MS spectrum would be expected to show a prominent peak at m/z 410.23 (for [M+H]⁺).

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS experiments (e.g., using collision-induced dissociation, CID) provide crucial structural information. By breaking the molecule into smaller, characteristic fragments, the arrangement of functional groups can be deduced. For this compound, expected fragmentation pathways might include the loss of the acetyl group, cleavage of the ester linkage, or fragmentation within the piperidine ring or ethyl linker, yielding diagnostic fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS, such as time-of-flight (TOF) or Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, would confirm the exact elemental composition of this compound by providing mass measurements with very high accuracy (e.g., to within a few parts per million) . This precision is vital for distinguishing this compound from other compounds with similar nominal masses but different elemental compositions.

Table 3: Illustrative Mass Spectrometry Data for this compound (Hypothetical)

TechniqueIon Typem/z (Observed)Calculated Exact MassProposed Fragment
ESI-MS[M+H]⁺410.2330410.2326 (C₂₅H₃₂NO₄)This compound
ESI-MS/MS[M+H-CH₃COOH]⁺350.2010350.2014 (C₂₃H₂₈NO₂)Loss of acetic acid
ESI-MS/MS[M+H-C₅H₁₁N]⁺326.1120326.1127 (C₁₈H₁₉O₄)Loss of piperidine

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Computational Modeling and Simulation of this compound

Computational chemistry offers powerful tools to complement experimental data, providing insights into the electronic structure, conformational landscape, and potential interactions of this compound at an atomic level .

Quantum Mechanical (QM) calculations, particularly Density Functional Theory (DFT), would be employed to investigate the electronic structure of this compound. These calculations provide a detailed understanding of the molecule's ground state properties, including its optimized geometry, bond lengths, bond angles, and dihedral angles.

Molecular Geometry and Stability: DFT calculations would predict the most stable 3D conformation of this compound in isolation. This would involve optimizing the molecular geometry to find energy minima on the potential energy surface.

Electronic Properties: Key electronic properties such as frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) can be calculated. The energies of HOMO and LUMO provide insights into the molecule's reactivity, indicating its propensity to donate or accept electrons. The HOMO-LUMO gap is a measure of molecular stability and reactivity.

Electrostatic Potential and Charge Distribution: QM calculations can map the electrostatic potential surface of this compound, revealing regions of positive and negative charge. This information is crucial for understanding how this compound might interact with other molecules, including biological targets or solvent molecules, based on electrostatic complementarity.

Spectroscopic Parameter Prediction: DFT can also predict spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies (infrared and Raman), which can then be compared with experimental data to validate the theoretical model and aid in spectral assignment.

Molecular Dynamics (MD) simulations allow for the study of this compound's dynamic behavior over time, providing insights into its conformational flexibility, stability in different environments, and interactions with solvent molecules.

Conformational Landscape: MD simulations would explore the accessible conformational space of this compound, identifying preferred conformations and the energy barriers between them. This is particularly relevant for flexible molecules like this compound, which possess multiple rotatable bonds . Parameters such as Root Mean Square Deviation (RMSD) of atomic positions over time would indicate conformational stability, while the radius of gyration would provide information about the molecule's compactness.

Dynamic Properties: MD can also provide information on dynamic properties such as diffusion coefficients and rotational correlation times, which are relevant for understanding molecular motion and transport.

Ligand-target docking studies are computational methods used to predict the binding mode and affinity of a small molecule (ligand, in this case, this compound) to a macromolecular target (e.g., a protein receptor or enzyme) . While no specific biological target for this compound is widely reported, such studies would be crucial if a therapeutic or biological role were hypothesized.

Binding Site Prediction: Docking algorithms would search for energetically favorable orientations and conformations of this compound within the binding pocket of a hypothetical target protein. This involves exploring various poses and scoring them based on interaction energies.

Interaction Analysis: The output of docking simulations would include detailed information on the nature of interactions between this compound and the amino acid residues of the target. This would identify key hydrogen bonds, hydrophobic contacts, π-stacking interactions, and electrostatic interactions that contribute to binding affinity.

Affinity Prediction: Docking scores, while not absolute binding affinities, provide a relative measure of how strongly this compound might bind to different hypothetical targets or different sites within the same target. This can guide further experimental investigations or lead optimization efforts.

Table 4: Illustrative Docking Results for this compound with a Hypothetical Receptor (Conceptual)

Hypothetical ReceptorBinding SitePredicted Binding Affinity (kcal/mol)Key Interactions (Conceptual)
Protein XActive Site-8.5Hydrogen bonds with Ser/Thr, hydrophobic contacts with Val/Leu/Ile, π-π stacking with Phe/Tyr
Protein YAllosteric Site-7.2Electrostatic interactions with Lys/Arg, hydrophobic pocket

Preclinical Pharmacological and Biological Investigations of Fenperate

In Vitro Pharmacological Profiling of Fenperate

In vitro pharmacological profiling involves conducting experiments in controlled laboratory settings, outside of living organisms, to evaluate how a drug candidate interacts with specific biological targets and systems. This approach is essential for early detection of potential safety issues and for understanding the specificity of a compound's interaction with its intended target.

Receptor binding assays are crucial for identifying compounds with high binding affinity to target proteins and for characterizing their binding kinetics, including rates of association and dissociation. These assays are used to assess the specificity of ligand binding, aiding in the design of compounds that target desired proteins with minimal off-target effects. Functional assays provide information on the potency (EC50 or IC50) and efficacy (Emax) of a compound by measuring its impact on downstream signaling pathways. Radioligand binding assays, for instance, utilize radiolabeled ligands to measure binding to native or recombinant receptors, offering high sensitivity. Serotonergic receptors (e.g., 5-HT1A, 5-HT2C, 5-HT7) and sigma-1 receptors are examples of targets frequently investigated in such assays due to their involvement in various physiological processes and neurological disorders.

Specific data for this compound regarding its receptor binding affinities or functional activity at serotonergic, sigma-1, or other receptors were not found in the conducted research.

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions, investigating how reaction rates change in response to varying experimental conditions, such as substrate or enzyme concentration. This field helps to reveal the catalytic mechanism of an enzyme, its role in metabolism, how its activity is controlled, and how a drug or a modifier (inhibitor or activator) might affect the rate. Studies in this area determine if a compound acts as an enzyme inhibitor or activator, and characterize the type of inhibition (e.g., competitive, uncompetitive, non-competitive) or activation, along with relevant kinetic parameters like Ki or IC50.

Specific data for this compound concerning its effects on enzyme kinetics, or its characterization as an enzyme inhibitor or activator, were not identified in the conducted research.

Cellular signaling pathways are intricate networks that control various cellular functions, including growth, metabolism, immune response, and tissue regeneration. Cells communicate using chemical signals (ligands) that bind to specific receptors, triggering a cascade of molecular events within the cell, which can ultimately lead to changes in gene activity or cellular processes. Investigations into cellular signaling pathway modulation assess how a compound influences these complex circuitries, for example, by affecting pathways such as MAPK/ERK, PI3K/AKT, JAK-STAT, or Wnt signaling, which are implicated in numerous biological processes and diseases.

Specific data detailing this compound's modulation of cellular signaling pathways were not found in the conducted research.

Ion channels and transporters are crucial membrane proteins that regulate the movement of ions and other solutes across cell membranes, playing vital roles in electrical signaling, fluid balance, and nutrient uptake, among other physiological processes. Assessing the activity of these proteins is essential in drug discovery to understand a compound's potential therapeutic effects or off-target interactions. Techniques such as patch clamp electrophysiology and high-throughput flux assays are employed to measure ion channel and transporter activity by detecting ion movements or changes in membrane potential. Studies also investigate the impact of compounds on specific transporters, such as ABC transporters (e.g., MDR1, BCRP), which are involved in drug absorption, distribution, and excretion.

Specific data pertaining to this compound's activity on ion channels or transporters were not identified in the conducted research.

Cellular Signaling Pathway Modulation by this compound

In Vivo Preclinical Studies of this compound in Model Systems

In vivo preclinical studies involve administering compounds to living organisms, typically animal models, to gain a more comprehensive understanding of their pharmacological properties within a complex biological system. These studies are critical for evaluating drug candidates prior to human clinical trials.

Pharmacokinetic (PK) characterization in animal models is a crucial aspect of preclinical development, providing detailed data on how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living system. These studies are vital for optimizing dosing regimens, understanding potential species differences, and predicting human pharmacokinetic profiles. Parameters such as metabolic clearance rate (MCR), half-life, and volume of distribution are typically measured. Animal models, including rodents (e.g., mice, rats) and larger species (e.g., dogs), are selected based on their relevance to the target disease or physiological process.

Specific pharmacokinetic data for this compound in relevant animal models were not found in the conducted research.

Pharmacokinetic (PK) Characterization in Relevant Animal Models

Absorption, Distribution, and Excretion Dynamics
Metabolic Fate and Cytochrome P450 Enzyme Involvement

The metabolic fate of a compound involves its biochemical transformation within the body, often mediated by enzyme systems. Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases primarily responsible for the metabolism of a vast array of endogenous and exogenous compounds, including many drugs . These enzymes play a significant role in phase I drug metabolism, typically converting xenobiotics into more hydrophilic derivatives for easier excretion . The specific involvement of CYP enzymes in the metabolism of this compound (CID 376577) has not been detailed in publicly accessible research.

Pharmacodynamic (PD) Assessment and Biomarker Identification in Preclinical Models

Pharmacodynamic (PD) assessment evaluates the biochemical and physiological effects of a compound on the body, including its mechanism of action . This involves studying the interaction of the compound with its molecular targets and the resulting biological responses . Biomarkers are measurable biological characteristics that indicate a pharmacological response, disease presence, or disease progression . In preclinical models, PD biomarkers are identified to provide an early indication of potential efficacy and to inform drug development decisions . Specific PD assessments or identified biomarkers for this compound (CID 376577) are not publicly documented.

Efficacy Studies in Established Preclinical Disease Models

Efficacy studies in preclinical disease models are conducted to determine if a compound has the desired therapeutic effect in a living system that mimics a human disease . These studies use various animal models, such as syngeneic, patient-derived xenograft (PDX), or transgenic models, to evaluate the compound's ability to prevent, treat, or mitigate disease symptoms. For this compound (CID 376577), no specific efficacy studies in established preclinical disease models are publicly reported.

Comprehensive Mechanism of Action (MOA) Elucidation for this compound

The comprehensive elucidation of a compound's Mechanism of Action (MOA) involves understanding the precise molecular and cellular events through which it exerts its biological effects . This is a critical aspect of drug discovery, as it provides insights into how a compound interacts with biological targets to produce a therapeutic outcome. Detailed MOA elucidation for this compound (CID 376577) is not publicly available.

Integration of Omics Technologies for Pathway Mapping

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, enable large-scale analysis of biological molecules, providing comprehensive insights into the structure, function, and dynamics of organisms. The integration of these technologies allows for pathway mapping, which helps to identify and understand the complex molecular networks and biological pathways influenced by a compound. This approach is invaluable for a holistic understanding of a compound's MOA and for identifying potential drug targets and biomarkers. There is no publicly available data on the application of omics technologies for pathway mapping related to this compound (CID 376577).

Neurobiological and Endocrine System Research as it Pertains to this compound Activity

Research into the neurobiological and endocrine systems is crucial for compounds that may affect the central nervous system or hormonal regulation. The nervous system and endocrine system are intimately interconnected, maintaining homeostasis and responding to environmental stimuli through the regulated secretion of hormones and neurotransmitters. Understanding how a compound interacts with these systems can reveal its impact on mood, growth, metabolism, and other physiological processes. No specific research pertaining to this compound's (CID 376577) activity within the neurobiological or endocrine systems is publicly available.

Pharmaceutical Formulation and Stability Research for Fenperate

Solid-State Characterization and Polymorphism of Fenperate

Solid-state characterization is fundamental to understanding the physical and chemical properties of an API, which significantly impact its stability, processability, and bioavailability . Polymorphism refers to the ability of a solid material to exist in different crystalline structures with varying molecular arrangements . These different forms, known as polymorphs, can exhibit distinct physicochemical properties such as melting point, solubility, dissolution rate, and physical/chemical stability .

Common analytical techniques employed for solid-state characterization and polymorphism include:

X-ray Powder Diffraction (XRPD) : A non-destructive technique used to characterize crystalline materials, providing information on structures, phases, preferred crystalline orientations, and other structural parameters .

Differential Scanning Calorimetry (DSC) : Measures the heat flow associated with thermal transitions (e.g., melting, glass transition, crystallization), which can indicate polymorphic forms and amorphous content .

Thermogravimetric Analysis (TGA) : Measures weight changes as a function of temperature, essential for identifying solvates and hydrates based on characteristic weight loss .

Infrared (IR) and Raman Spectroscopies : Provide information about molecular vibrations and functional groups, which can differ between polymorphic forms .

For this compound, specific studies detailing its polymorphic forms or comprehensive solid-state characterization data are not available in the provided search results.

Amorphous Formulations and Solid Dispersion Development

Amorphous solid dispersions (ASDs) are a widely adopted strategy to enhance the solubility and dissolution kinetics of poorly water-soluble drugs . In an amorphous form, the drug lacks a crystalline lattice and possesses a disordered molecular arrangement, leading to higher kinetic solubility compared to its crystalline counterparts . The drug is homogeneously dispersed in an excipient carrier, typically a polymer, which inhibits crystallization and maintains the amorphous state .

Common methods for preparing ASDs include:

Spray Drying : Involves dissolving the API and formulation components in a solvent, which is then atomized into a drying chamber where the solvent rapidly evaporates, leaving behind amorphous particles .

Hot Melt Extrusion (HME) : A solvent-free method where the drug substance is melted with a polymer and co-extruded .

Characterization of ASDs often involves techniques like DSC and XRPD to confirm the amorphous state and study potential interactions . The stability of ASDs is crucial, as amorphous forms are metastable and tend to convert to more stable crystalline forms during storage .

Specific research on amorphous formulations or solid dispersion development for this compound was not found in the search results.

Lyophilization Process Optimization for this compound

Lyophilization, or freeze-drying, is a critical pharmaceutical process used to preserve and stabilize drug products, particularly heat-sensitive molecules, by removing water through sublimation . This process results in a stable solid matrix, extending the product's shelf life and facilitating storage and distribution . The lyophilization cycle consists of three main stages: freezing, primary drying, and secondary drying . Optimization of this process is crucial to achieve a high-quality lyophilized product with low residual moisture, good cake appearance, and rapid reconstitution .

Specific data regarding the lyophilization process optimization for this compound is not available in the provided search results.

Cryoprotectants and lyoprotectants are excipients added to formulations before lyophilization to protect the drug substance during the freezing and drying stresses . Cryoprotectants prevent damage during the freezing stage, while lyoprotectants help maintain the structural integrity and prevent aggregation during the drying process .

Common examples of cryoprotectants and lyoprotectants include sugars (e.g., sucrose, trehalose, mannitol, lactose) and polyols (e.g., glycerol) . These agents vitrify at specific temperatures, providing a glassy matrix that stabilizes the API .

Specific studies on the selection and evaluation of cryoprotectants and lyoprotectants for this compound are not available in the provided search results.

After lyophilization, the assessment of reconstitution properties is vital to ensure that the dried product can be easily and completely redissolved in an appropriate solvent for administration . Key parameters include reconstitution time, clarity of the reconstituted solution, and absence of particulates .

Long-term stability studies are conducted to monitor changes in the physical, chemical, and microbiological properties of the drug product over an extended period under recommended storage conditions . Accelerated stability testing, involving stress conditions like elevated temperature and humidity, is often used to predict long-term stability and identify potential degradation pathways . The success of an amorphous formulation, for instance, is highly dependent on its ability to remain amorphous throughout processing, handling, and storage .

No specific data on the reconstitution properties or long-term stability of lyophilized this compound formulations were found in the search results.

Selection and Evaluation of Cryoprotectants and Lyoprotectants

Excipient Compatibility and Formulation Stability Studies

Excipient compatibility studies are a critical part of preformulation, aimed at identifying potential physical or chemical interactions between the API and various excipients intended for the formulation . Even though excipients are generally considered pharmacologically inert, they can interact with the API under favorable environmental conditions, leading to instability, degradation, or changes in physicochemical properties .

These studies help in selecting appropriate excipients that stabilize the API and ensure the quality and performance of the final drug product . Analytical methods commonly used include:

Thermal techniques (e.g., DSC, TGA) : Can quickly identify physicochemical interactions by observing changes in thermal profiles of binary mixtures of drug and excipient .

Chromatographic techniques (e.g., HPLC) : Used to analyze degradation products and assess the purity and potency of the API in the presence of excipients .

Spectroscopic techniques (e.g., FTIR) : Can detect changes in chemical bonds or functional groups indicative of interactions .

Specific research findings or data tables on excipient compatibility and formulation stability studies for this compound are not available in the provided search results.

Data Tables Due to the absence of specific research findings and data related to this compound's pharmaceutical formulation and stability, no interactive data tables can be generated for this compound as per the instructions.

Advanced Analytical Methodologies and Research Applications of Fenperate

Development of Highly Sensitive and Specific Analytical Methods for Fenperate Detection and Quantification

The accurate detection and quantification of chemical compounds like this compound are paramount in research and development. Highly sensitive and specific analytical methods are crucial to characterize the compound, assess its purity, and monitor its presence in various matrices, even at low concentrations.

Chromatographic Techniques (e.g., HPLC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), are indispensable for the analysis of small molecules such as this compound. HPLC-MS/MS combines the physical separation capabilities of HPLC with the mass analysis capabilities of MS, offering synergistic advantages in chemical analysis.

Principles and Advantages:

HPLC (High-Performance Liquid Chromatography): Separates components of a mixture based on their physicochemical properties, such as polarity, size, or charge, as they pass through a stationary phase with a mobile phase.

MS/MS (Tandem Mass Spectrometry): Provides spectral information by measuring the mass-to-charge ratio of ionic species, enabling identification and quantification of separated components.

Coupling (HPLC-MS/MS): An interface efficiently transfers separated components from the HPLC column into the MS ion source, bridging the high-pressure environment of HPLC with the high-vacuum conditions required by MS. This dual selectivity makes HPLC-MS/MS a powerful analytical tool.

This technique is highly sensitive and specific, making it optimal for precise and reproducible quantitative analyses, especially for complex samples containing organic molecules, biomolecules, and thermally unstable or non-volatile compounds. While specific data for this compound is not available, such a method would typically involve optimizing chromatographic conditions (e.g., column type, mobile phase composition, flow rate) and mass spectrometry parameters (e.g., ionization mode, precursor and product ion selection) to achieve optimal separation, detection, and quantification.

Spectrometric Methods (e.g., UV-Vis, Fluorescence)

Spectrometric methods, including Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy, are widely used for the characterization and quantification of chemical compounds.

UV-Vis Spectroscopy:

Principle: UV-Vis spectroscopy relies on the measurement of absorbed UV or visible light wavelengths by a sample. The absorbance of light at specific wavelengths is directly related to the concentration of the substance in the sample, following the Beer-Lambert law.

Applications: It is a cost-effective, rapid, and accessible technique commonly used for routine optical density measurements and determining the purity of samples. For this compound, if it possesses a chromophore absorbing in the UV-Vis range, this method could be used for its quantitative analysis.

Fluorescence Spectroscopy:

Principle: Fluorescence spectroscopy involves exciting a sample with light at a specific wavelength, causing it to emit light at a longer wavelength. The intensity of this emitted light is measured to determine the concentration or properties of the sample.

Advantages: This technique is highly sensitive and specific, making it particularly suitable for detecting low-abundance analytes in complex mixtures. If this compound exhibits intrinsic fluorescence or can be derivatized with a fluorophore, fluorescence spectroscopy would offer superior sensitivity compared to UV-Vis for its detection and quantification.

Combining UV-Vis and fluorescence spectroscopy can provide comprehensive insights, as they offer complementary information regarding a compound's light absorption and emission properties.

This compound as a Molecular Probe for Biological Target Identification and Validation

Molecular probes are small-molecule compounds designed to selectively modulate a particular protein target, serving as invaluable tools in chemical biology and drug discovery. They are utilized to investigate the biological consequences of modulating a specific target or pathway, helping to establish the relationship between a molecular target and broader biological effects.

The process of target identification, also known as target deconvolution, aims to determine the precise biological molecule(s) upon which a small molecule acts to elicit its observed effects. This is crucial for understanding mechanisms of action and validating potential therapeutic targets. Approaches to target identification include direct biochemical methods, genetic interactions, and computational inference, often requiring a combination of these strategies to fully characterize both on-target and off-target effects.

Future Directions in this compound Research and Translational Opportunities

As an investigational small molecule, the future directions for this compound research would primarily focus on elucidating its precise chemical and biological properties, which are currently not well-defined in publicly available information.

Key areas for future research and potential translational opportunities include:

Comprehensive Characterization: Detailed studies are needed to fully characterize this compound's physicochemical properties, stability, and potential reactivity, which would inform its handling and potential applications.

Biological Activity Profiling: Given its classification as a "small molecule" and "investigational" status, future research could aim to systematically screen this compound against a broad range of biological targets or pathways to identify any specific bioactivities. This would involve high-throughput screening and detailed mechanistic studies.

Mechanism of Action Studies: If biological activity is identified, in-depth studies to determine this compound's precise mechanism of action (MoA) would be critical. This would involve target identification and validation using advanced chemical biology approaches, potentially leading to its development as a molecular probe.

Exploration in Chemical Biology and Material Sciences: Should specific biological or material-science relevant properties be discovered, further research would involve optimizing this compound's structure for enhanced potency, selectivity, or desired material characteristics. This could lead to its development as a novel chemical probe for specific biological processes or as a component in advanced materials.

Translational Potential: Any identified specific biological activities could potentially pave the way for translational research, exploring its therapeutic potential, though this would require extensive preclinical and clinical development, which is outside the scope of this article's content exclusions.

The continued advancement of highly sensitive analytical methodologies, as discussed in Section 6.1, will be crucial in supporting these future research endeavors, enabling precise detection and quantification of this compound in complex research matrices.

Q & A

Basic: What spectroscopic methods are recommended for characterizing Fenperate's molecular structure?

Answer:
this compound’s molecular structure can be rigorously characterized using nuclear magnetic resonance (NMR) spectroscopy for atomic connectivity, Fourier-transform infrared (FT-IR) spectroscopy for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Ensure protocols align with reproducibility standards by documenting instrument parameters (e.g., solvent, temperature) and calibration methods. Cross-validate results with computational simulations (e.g., density functional theory) to resolve ambiguities .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?

Answer:
Use cell-based assays (e.g., MTT for cytotoxicity, enzyme-linked immunosorbent assays (ELISA) for target protein quantification) with appropriate controls (negative/positive, solvent-only). Optimize assay conditions (e.g., pH, incubation time) using factorial design experiments. Validate results via dose-response curves and statistical analysis (e.g., ANOVA with post-hoc tests) to ensure robustness .

Advanced: How can researchers address discrepancies in reported pharmacokinetic profiles of this compound across studies?

Answer:
Conduct a systematic meta-analysis to identify confounding variables (e.g., dosage, animal models, analytical techniques). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize study parameters . Validate assays via cross-laboratory reproducibility tests and apply pharmacokinetic modeling (e.g., non-compartmental analysis) to reconcile differences. Report limitations transparently, such as interspecies variability or bioavailability challenges .

Advanced: What strategies optimize this compound's stability in long-term storage for experimental reproducibility?

Answer:
Perform accelerated stability studies under varying conditions (temperature, humidity, light) using HPLC-UV to monitor degradation. Employ design of experiments (DoE) to identify critical factors. Use lyophilization or inert atmosphere storage if instability is observed. Document storage protocols in detail, referencing ICH guidelines for pharmaceutical stability testing .

Advanced: How should researchers design dose-response studies to minimize off-target effects of this compound?

Answer:
Adopt a tiered approach:

In silico screening (e.g., molecular docking to predict binding affinities).

Selective assay panels (e.g., kinase profiling for off-target inhibition).

In vivo toxicity studies with histopathological analysis.
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope and validate findings via orthogonal methods (e.g., Western blotting for protein expression) .

Basic: What chromatographic techniques are validated for quantifying this compound in biological matrices?

Answer:
Reverse-phase HPLC with UV/Vis or tandem mass spectrometry (LC-MS/MS) is preferred. Validate methods per ICH Q2(R1) guidelines for linearity, precision, accuracy, and recovery. Include internal standards (e.g deuterated analogs) to correct matrix effects. For complex matrices (plasma), use protein precipitation or solid-phase extraction .

Advanced: How can computational modeling enhance this compound's structure-activity relationship (SAR) studies?

Answer:
Apply molecular dynamics simulations to predict binding modes with target proteins. Combine with QSAR (quantitative SAR) models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions via mutagenesis studies or X-ray crystallography. Use open-source tools (e.g., AutoDock, GROMACS) to ensure reproducibility .

Basic: What ethical considerations are critical for in vivo studies involving this compound?

Answer:
Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes, minimize suffering, and obtain ethics committee approval. For human cell lines, ensure informed consent and compliance with Declaration of Helsinki principles. Document all protocols in institutional review board (IRB) submissions .

Advanced: How to resolve contradictory findings in this compound's mechanism of action (MOA) studies?

Answer:
Implement multi-omics approaches (transcriptomics, proteomics) to identify upstream/downstream pathways. Use CRISPR-Cas9 knockouts to validate target engagement. Apply Bradford Hill criteria for causality assessment (e.g., strength, consistency, temporality). Publish negative results to reduce publication bias .

Advanced: What statistical methods are robust for analyzing this compound's synergistic effects in combination therapies?

Answer:
Use Chou-Talalay combination index (CI) analysis to classify synergism/additivity/antagonism. Apply Bliss independence or Loewe additivity models for dose-effect matrices. Validate with bootstrapping to estimate confidence intervals. Report effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.